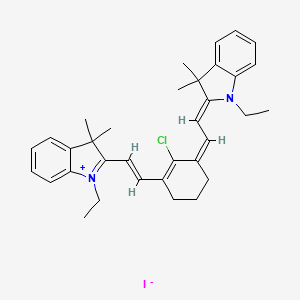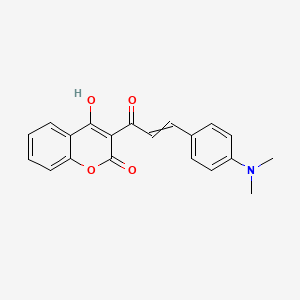
(E)-3-(3-(4-(Dimethylamino)phenyl)acryloyl)-4-hydroxy-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(3-(4-(Dimethylamino)phenyl)acryloyl)-4-hydroxy-2H-chromen-2-one is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to an acryloyl group and a hydroxychromenone moiety. The compound exhibits interesting photophysical properties, making it useful in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-(4-(Dimethylamino)phenyl)acryloyl)-4-hydroxy-2H-chromen-2-one typically involves the condensation reaction between 4-hydroxycoumarin and (E)-3-(4-(dimethylamino)phenyl)acrylaldehyde. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an ethanol-water mixture. The reaction mixture is stirred at room temperature for several hours until the desired product precipitates out. The product is then filtered, washed, and recrystallized to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and efficiency.
化学反応の分析
Types of Reactions
(E)-3-(3-(4-(Dimethylamino)phenyl)acryloyl)-4-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced hydroxychromenone derivatives.
Substitution: Substituted hydroxychromenone derivatives.
科学的研究の応用
(E)-3-(3-(4-(Dimethylamino)phenyl)acryloyl)-4-hydroxy-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a fluorescent probe for detecting various analytes due to its strong fluorescence properties.
Biology: Employed in bioimaging studies to visualize cellular components and processes.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用機序
The mechanism of action of (E)-3-(3-(4-(Dimethylamino)phenyl)acryloyl)-4-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound’s fluorescence properties are attributed to the conjugated system formed by the acryloyl and hydroxychromenone moieties. Upon excitation, the compound emits light, which can be used for imaging and detection purposes. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to the destruction of cancer cells.
類似化合物との比較
Similar Compounds
- (E)-3-(4-(Dimethylamino)phenyl)acrylaldehyde
- 4-Hydroxycoumarin
- (E)-3-(4-(Dimethylamino)phenyl)acrylic acid
Uniqueness
(E)-3-(3-(4-(Dimethylamino)phenyl)acryloyl)-4-hydroxy-2H-chromen-2-one stands out due to its unique combination of acryloyl and hydroxychromenone moieties, which confer distinct photophysical properties. This makes it particularly useful in applications requiring strong fluorescence and specific interactions with biological targets.
特性
IUPAC Name |
3-[3-[4-(dimethylamino)phenyl]prop-2-enoyl]-4-hydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-21(2)14-10-7-13(8-11-14)9-12-16(22)18-19(23)15-5-3-4-6-17(15)25-20(18)24/h3-12,23H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGEZPZWWPVZCIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)C2=C(C3=CC=CC=C3OC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
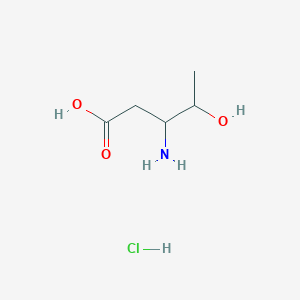
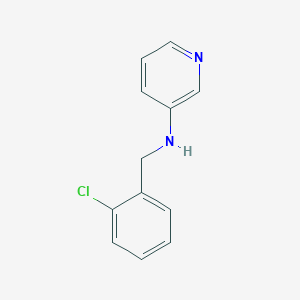
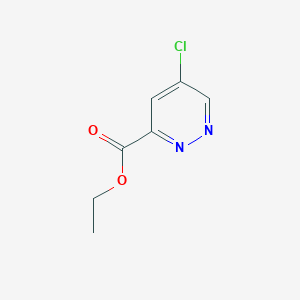

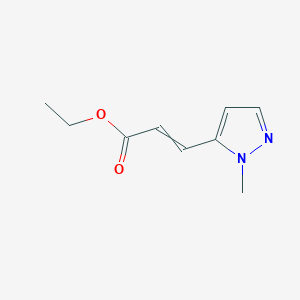
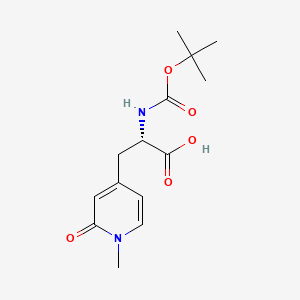
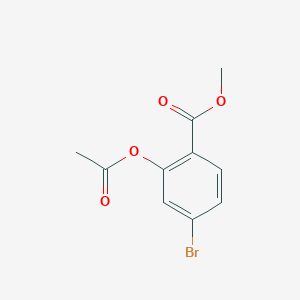
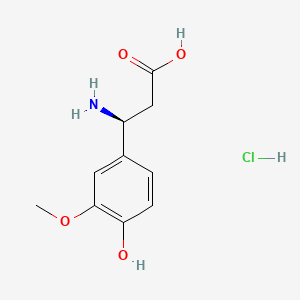
![Pyrrolo[1,2-b]pyridazine-6-carboxamide](/img/structure/B13657185.png)
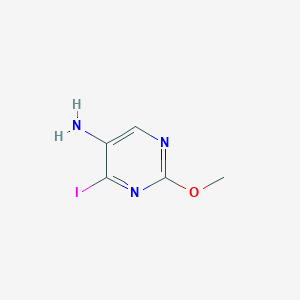
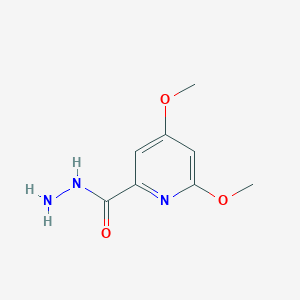
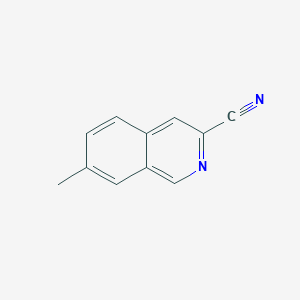
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]cytidine](/img/structure/B13657230.png)
